M7G(3'-OMe-5')pppA(2'-OMe)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M7G(3’-OMe-5’)pppA(2’-OMe) involves the chemical modification of nucleotides. The process typically includes the methylation of guanosine and adenosine at specific positions, followed by the formation of a triphosphate bridge between them . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of M7G(3’-OMe-5’)pppA(2’-OMe) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis machines and stringent quality control measures to maintain high purity levels .
Chemical Reactions Analysis
Types of Reactions
M7G(3’-OMe-5’)pppA(2’-OMe) primarily undergoes substitution reactions due to the presence of reactive phosphate groups . These reactions are essential for its role as a cap analogue in mRNA synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving M7G(3’-OMe-5’)pppA(2’-OMe) include methylating agents, phosphoramidites, and various catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from the reactions involving M7G(3’-OMe-5’)pppA(2’-OMe) are capped mRNA molecules, which are more stable and efficient in translation processes .
Scientific Research Applications
M7G(3’-OMe-5’)pppA(2’-OMe) has a wide range of applications in scientific research:
Mechanism of Action
M7G(3’-OMe-5’)pppA(2’-OMe) functions by mimicking the natural cap structure of mRNA. It binds to the cap-binding proteins, enhancing the stability of the mRNA and promoting its translation . The compound interacts with various molecular targets, including initiation factors and ribosomes, facilitating the efficient translation of the mRNA into proteins .
Comparison with Similar Compounds
Similar Compounds
M7G(5’)ppp(5’)G: Another cap analogue used in mRNA synthesis.
Uniqueness
M7G(3’-OMe-5’)pppA(2’-OMe) is unique due to its specific methylation pattern, which enhances its stability and efficiency compared to other cap analogues . This makes it particularly valuable in applications requiring high stability and efficient translation of mRNA .
Properties
Molecular Formula |
C23H33N10O17P3 |
---|---|
Molecular Weight |
814.5 g/mol |
IUPAC Name |
2-amino-9-[(2R,4R,5R)-5-[[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3-hydroxy-4-methoxyoxolan-2-yl]-7-methylpurin-9-ium-6-olate |
InChI |
InChI=1S/C23H33N10O17P3/c1-31-8-33(19-12(31)20(36)30-23(25)29-19)21-14(35)15(43-2)10(48-21)5-46-52(39,40)50-53(41,42)49-51(37,38)45-4-9-13(34)16(44-3)22(47-9)32-7-28-11-17(24)26-6-27-18(11)32/h6-10,13-16,21-22,34-35H,4-5H2,1-3H3,(H7-,24,25,26,27,29,30,36,37,38,39,40,41,42)/t9-,10-,13+,14?,15+,16?,21-,22-/m1/s1 |
InChI Key |
CDTPPKGWEOGAMN-WDAGTLCJSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |
Origin of Product |
United States |
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